molecular formula C7HBr2ClFN B12863082 5-Chloro-3,6-dibromo-2-fluorobenzonitrile CAS No. 1160574-22-0

5-Chloro-3,6-dibromo-2-fluorobenzonitrile

Cat. No.: B12863082
CAS No.: 1160574-22-0
M. Wt: 313.35 g/mol
InChI Key: NMYLFKPJHPUBCS-UHFFFAOYSA-N
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Description

5-Chloro-3,6-dibromo-2-fluorobenzonitrile is a halogenated benzonitrile derivative. This compound is characterized by the presence of chlorine, bromine, and fluorine atoms attached to a benzonitrile core. The molecular formula for this compound is C7HBr2ClFN, and it has a molecular weight of 313.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,6-dibromo-2-fluorobenzonitrile typically involves halogenation reactions. One common method is the bromination of 5-Chloro-2-fluorobenzonitrile, followed by further bromination to introduce the second bromine atom. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the starting material, 5-Chloro-2-fluorobenzonitrile, is subjected to controlled bromination reactions. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,6-dibromo-2-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in the presence of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-3,6-dibromo-2-fluorobenzonitrile is largely dependent on its interactions with biological targets. The halogen atoms can form halogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3,6-dibromo-2-fluorobenzonitrile is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with a fluorine atom and a nitrile group makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

1160574-22-0

Molecular Formula

C7HBr2ClFN

Molecular Weight

313.35 g/mol

IUPAC Name

2,5-dibromo-3-chloro-6-fluorobenzonitrile

InChI

InChI=1S/C7HBr2ClFN/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H

InChI Key

NMYLFKPJHPUBCS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)C#N)Br)Cl

Origin of Product

United States

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